molecular formula C8H11BFNO3 B1446399 2-Fluoro-3-isopropoxypyridine-5-boronic acid CAS No. 1451390-97-8

2-Fluoro-3-isopropoxypyridine-5-boronic acid

Cat. No. B1446399
CAS RN: 1451390-97-8
M. Wt: 198.99 g/mol
InChI Key: BCQOKCQFQZHKBS-UHFFFAOYSA-N
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Description

2-Fluoro-3-isopropoxypyridine-5-boronic acid is a chemical compound with the IUPAC name (6-fluoro-5-isopropoxypyridin-3-yl)boronic acid . Its molecular weight is 198.99 .


Molecular Structure Analysis

The InChI code for 2-Fluoro-3-isopropoxypyridine-5-boronic acid is 1S/C8H11BFNO3/c1-5(2)14-7-3-6(9(12)13)4-11-8(7)10/h3-5,12-13H,1-2H3 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Fluoro-3-isopropoxypyridine-5-boronic acid are not detailed in the search results, boronic acids are generally used in Suzuki–Miyaura coupling reactions .


Physical And Chemical Properties Analysis

The physical form of 2-Fluoro-3-isopropoxypyridine-5-boronic acid is solid . It has a molecular weight of 198.99 .

Scientific Research Applications

Heterocyclization with α-oxocarboxylic acids

This compound is used as a reactant in heterocyclization with α-oxocarboxylic acids . This process involves the formation of a cyclic compound with a heteroatom (an atom other than carbon) incorporated into the ring structure.

Suzuki-Miyaura Coupling Reactions

It is also used in Suzuki-Miyaura coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic chemistry to form carbon-carbon bonds.

Precursor to Biologically Active Molecules

This compound is used as a precursor to biologically active molecules . For example, it can be used to synthesize heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity .

Synthesis of Carboxyindoles

It is used in the synthesis of carboxyindoles with HCV NS5B polymerase inhibitory activity . These compounds have potential applications in the treatment of Hepatitis C.

Sensor for Catechol and its Amino-Derivatives

Boronic acid derivatives, such as this compound, have been used as sensors for catechol and its amino-derivatives, including dopamine, DOPA, and DOPAC .

Cross-Coupling Reactions

Borinic acids and their chelate derivatives, including this compound, are used in cross-coupling reactions . These reactions are fundamental in the field of synthetic organic chemistry.

Catalysis

Borinic acids and their chelate derivatives are used in catalysis . They can act as catalysts in various chemical reactions, enhancing the rate of reaction.

Optoelectronics Materials

Borinic acids and their chelate derivatives are used in the development of optoelectronics materials . These materials have applications in devices that operate on the interaction between light and electric fields.

Safety And Hazards

The safety information for 2-Fluoro-3-isopropoxypyridine-5-boronic acid indicates that it may cause skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and getting medical advice/attention if you feel unwell .

properties

IUPAC Name

(6-fluoro-5-propan-2-yloxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BFNO3/c1-5(2)14-7-3-6(9(12)13)4-11-8(7)10/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQOKCQFQZHKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)F)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-isopropoxypyridine-5-boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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